Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-
Description
The compound "Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-" is a highly substituted phenolic derivative characterized by bulky alkyl and hydroxylated aromatic groups. The molecule features a central phenol ring substituted at the 2,6-positions with bis(2-hydroxy-3,5-dinonylphenyl)methyl groups and a nonyl group at the 4-position. Such steric hindrance and hydrophobicity suggest applications as an antioxidant, stabilizer, or specialty chemical intermediate.
Properties
CAS No. |
64131-28-8 |
|---|---|
Molecular Formula |
C65H108O3 |
Molecular Weight |
937.5 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-[[2-hydroxy-3,5-di(nonyl)phenyl]methyl]-5-nonylphenyl]methyl]-4,6-di(nonyl)phenol |
InChI |
InChI=1S/C65H108O3/c1-6-11-16-21-26-31-36-41-54-46-57(44-39-34-29-24-19-14-9-4)63(66)59(48-54)52-61-50-56(43-38-33-28-23-18-13-8-3)51-62(65(61)68)53-60-49-55(42-37-32-27-22-17-12-7-2)47-58(64(60)67)45-40-35-30-25-20-15-10-5/h46-51,66-68H,6-45,52-53H2,1-5H3 |
InChI Key |
OQPIHNGDAXSXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC)O)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenol Core
- The initial step involves alkylation of phenol at the 4-position with a nonyl group.
- This can be achieved via Friedel-Crafts alkylation using nonyl halides (e.g., nonyl bromide) in the presence of Lewis acids such as AlCl3.
- Control of reaction conditions (temperature, solvent) is critical to avoid polyalkylation or rearrangement.
Introduction of Bis[(2-hydroxy-3,5-dinonylphenyl)methyl] Groups
- The 2,6-positions of the phenol are functionalized by benzylation with hydroxy-substituted nonylphenylmethyl halides.
- These benzyl halides are prepared separately by selective hydroxylation and alkylation of phenyl rings.
- A Mannich reaction variant can be employed where formaldehyde and the hydroxy-nonylphenyl amine or phenol derivatives react with the phenol core to form the bis-substituted product.
- Reaction conditions favoring selective mono-substitution at each position are optimized to prevent cross-linking or polymerization.
Hydroxylation and Functional Group Control
- Hydroxyl groups on the phenyl rings are introduced either before or after the benzylation step.
- Phenolic hydroxylation can be achieved via electrophilic aromatic substitution using hydroxylating agents such as hydrogen peroxide under acidic or catalytic conditions.
- Protecting groups (e.g., methyl ethers) may be used during alkylation steps and later removed by demethylation to reveal free hydroxyl groups.
Purification and Characterization
- The final product is purified by chromatographic techniques such as preparative HPLC or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Phenol + Nonyl bromide + AlCl3, solvent, 0-25°C | Introduce 4-nonyl group | Control temp to avoid polyalkylation |
| 2 | Benzylation / Mannich-type | Phenol + Hydroxy-nonylphenylmethyl halide or formaldehyde + amine | Attach bis(hydroxy-nonylphenyl)methyl groups at 2,6-positions | Use protecting groups if needed |
| 3 | Hydroxylation | H2O2 or other hydroxylating agents, acidic catalyst | Install hydroxy groups on phenyl rings | May precede or follow benzylation |
| 4 | Deprotection (if used) | Demethylation reagents (e.g., BBr3) | Reveal free hydroxyl groups | Optional depending on protecting groups |
| 5 | Purification | Chromatography, recrystallization | Obtain pure final compound | Confirm structure by spectroscopy |
Research Findings and Optimization Notes
- The bulky nonyl substituents increase steric hindrance, requiring careful control of reaction times and temperatures to achieve high regioselectivity.
- Use of mild Lewis acids and low temperatures in Friedel-Crafts alkylation minimizes side reactions.
- Mannich-type reactions for bis-substitution are favored for their selectivity and mild conditions.
- Hydroxylation steps are optimized to avoid over-oxidation or degradation of the alkyl chains.
- Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for monitoring purity and reaction progress.
- Scale-up requires attention to solvent choice and reaction kinetics to maintain product consistency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenolic compounds with different functional groups.
Scientific Research Applications
Antioxidant Applications
Phenolic compounds are widely recognized for their antioxidant properties. The presence of hydroxyl groups in Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl contributes to its ability to scavenge free radicals, which can lead to oxidative stress-related diseases.
Case Studies
- A study demonstrated that phenolic compounds with similar structures exhibited significant radical scavenging activities. These findings suggest that Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl could be effective in formulations aimed at reducing oxidative stress in biological systems .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| Phenol A | 25 | |
| Phenol B | 30 | |
| Phenol C | 20 | |
| Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl | TBD | This study |
Antibacterial Properties
The antibacterial properties of phenolic compounds have been extensively studied. Research indicates that compounds with multiple hydroxyl groups can disrupt bacterial cell membranes and inhibit growth.
Case Studies
- Research involving similar phenolic compounds found significant activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of cellular integrity and interference with metabolic processes .
Table 2: Antibacterial Activity Against Common Pathogens
Therapeutic Potential
Emerging research suggests that phenolic compounds may have therapeutic potential beyond their antioxidant and antibacterial properties. They may play a role in the prevention or treatment of chronic diseases such as cancer and cardiovascular diseases.
Case Studies
Mechanism of Action
The mechanism of action of 2,4,6-trichlorophenol involves its interaction with cellular components. It can disrupt cell membranes and inhibit enzyme activity by binding to active sites. This leads to the inhibition of microbial growth and the preservation of materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Phenolic Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
*Note: Properties for the target compound are inferred from analogous structures.
Functional and Application Differences
- Target Compound: Likely functions as a stabilizer or antioxidant due to hindered phenolic structure. The dinonylphenyl groups provide hydrophobicity, making it suitable for non-polar matrices (e.g., polymers, lubricants) .
- 20073-51-2: Polar hydroxyethylamino groups enable use in analytical chemistry (e.g., HPLC separation) .
- Isonox 232: Widely used as a thermal and oxidative stabilizer in plastics and fuels due to tert-butyl groups .
Research Findings and Data
Biological Activity
Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl- (CAS No. 64131-28-8) is a complex organic compound belonging to the phenolic family. It has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C65H108O3
- Molecular Weight : 937.5 g/mol
- IUPAC Name : 2-[[2-hydroxy-3-[[2-hydroxy-3,5-di(nonyl)phenyl]methyl]-5-nonylphenyl]methyl]-4,6-di(nonyl)phenol
Phenolic compounds often exert their biological effects through various mechanisms:
- Antioxidant Activity : Phenolic compounds can scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : They may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Cell Membrane Interaction : These compounds can disrupt cellular membranes, leading to altered cell permeability and function.
Antioxidant Properties
Research indicates that phenolic compounds exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative damage in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl- has been studied for its potential to inhibit specific enzymes:
- Ca ATPases : Selective inhibition of the secretory pathway Ca ATPase (SPCA) has been documented. This inhibition affects calcium homeostasis within cells, which is vital for numerous cellular functions .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism involves apoptosis induction and disruption of cell cycle progression.
Study on Enzyme Inhibition
A study published in PubMed evaluated the selectivity of various phenolic compounds as inhibitors of SPCA compared to SERCA (sarcoplasmic-endoplasmic reticulum Ca ATPase). Bis-phenol demonstrated a potent inhibitory effect with an IC value significantly lower than that for SERCA, indicating its potential as a tool for studying calcium signaling pathways .
Antioxidant Activity Assessment
A recent investigation assessed the antioxidant capacity of several phenolic compounds, including Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-. The results indicated a strong correlation between the concentration of the compound and its ability to scavenge free radicals, suggesting its potential application in preventing oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl- in academic laboratories?
- Methodological Answer : Multi-step organic synthesis is typically required due to the compound's steric hindrance and branched alkyl chains. Key steps include:
- Friedel-Crafts alkylation : To introduce the 2-hydroxy-3,5-dinonylphenyl groups onto the central phenol ring. Use Lewis acids (e.g., AlCl₃) as catalysts .
- Protection/deprotection strategies : Protect phenolic hydroxyl groups during alkylation to avoid side reactions (e.g., using acetyl or tert-butyldimethylsilyl groups).
- Purification : Column chromatography with silica gel or HPLC for isolating isomers, as branched alkyl chains may lead to steric isomers .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns and alkyl chain integration. NOESY can resolve spatial proximity of bulky substituents .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for distinguishing branched vs. linear alkyl chains .
- X-ray crystallography : For definitive 3D structural elucidation. Use phase-annealing methods (e.g., SHELX-90) to resolve larger structures with atomic precision .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation of phenolic groups.
- Stability : Monitor via periodic HPLC or TLC. Thermodynamic data (e.g., ΔfH°gas) from NIST for similar branched phenols suggest susceptibility to thermal degradation above 150°C .
Advanced Research Questions
Q. How can computational models be calibrated to resolve discrepancies between experimental and theoretical thermodynamic properties (e.g., ΔfH°gas) for branched phenolic derivatives?
- Methodological Answer :
- Benchmarking : Compare experimental data (e.g., NIST’s ΔfH°gas for 2,6-dimethylphenol ) with DFT calculations (B3LYP/6-311+G(d,p)). Adjust basis sets or dispersion corrections to account for van der Waals interactions in bulky alkyl chains.
- Error analysis : Quantify deviations using root-mean-square error (RMSE) and refine torsional parameters for dinonylphenyl groups .
Q. What strategies are recommended for analyzing environmental persistence and toxicity of this compound in ecological studies?
- Methodological Answer :
- Regulatory frameworks : Reference ECHA’s risk assessments for 4-nonylphenol derivatives, which highlight endocrine-disrupting potential and persistence in aquatic systems .
- Degradation studies : Use LC-MS/MS to track biodegradation products in simulated environments. Compare with data for tris(4-nonylphenyl) phosphite (TNPP), a regulated analog .
Q. How can crystallographic phase annealing improve structural resolution for derivatives with flexible alkyl chains?
- Methodological Answer :
- SHELX-90 : Implement simulated annealing to refine phases for larger structures. Negative quartet relations enhance phase extension in low-symmetry space groups .
- Dynamic disorder modeling : Use TLS (Translation-Libration-Screw) parameters to account for conformational flexibility in dinonyl chains during refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
